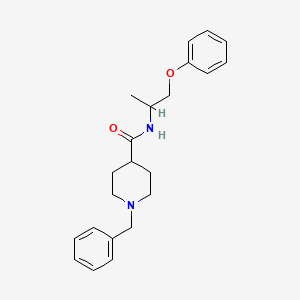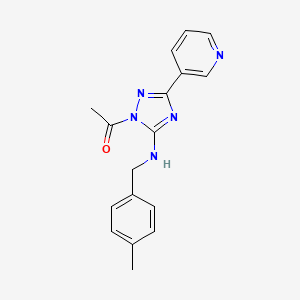![molecular formula C19H20N4O2 B5591941 1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)
1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazole derivatives often involves tandem addition-cyclization reactions, employing strategies such as one-pot synthesis for efficiency and specificity. For instance, novel synthesis methods have been developed for imidazo derivatives using cyclic ketene aminals through tandem addition-cyclization reactions, highlighting the versatility and reactivity of these compounds in forming complex structures (V. Ram et al., 2002). Moreover, methods employing microwave-assisted synthesis have been reported, indicating a trend towards more rapid and energy-efficient synthesis techniques (A. Saberi et al., 2009).
Molecular Structure Analysis
The molecular structure of imidazole derivatives reveals intricate details about their stability, packing in the crystalline state, and intermolecular interactions. Single crystal X-ray diffraction analysis plays a crucial role in ascertaining these structures, providing insights into the network of various inter- and intramolecular interactions (V. Ram et al., 2002; R. M. Ghalib et al., 2012).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, demonstrating their reactivity and potential for functionalization. Reactions with isothiocyanates, for instance, have led to the formation of novel compounds, showcasing the diverse chemical behavior and applicability of these molecules in synthetic chemistry (Tomio Shimizu et al., 1986).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as crystallinity, solubility, and melting points, are closely linked to their molecular structure. The planarity of the imidazole ring and the presence or absence of classic hydrogen bonds within the structure can significantly influence these physical properties (A. Saberi et al., 2009).
Scientific Research Applications
Chemical Synthesis and Reactivity
Compounds similar to 1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione exhibit intriguing reactivity patterns and synthetic pathways. For example, a novel method for synthesizing substituted imidazothiazolones through reactions of 1-substituted 5-hydroxy-4,5-diphenyl-1Н-imidazol-2(5Н)-оnes has been developed, highlighting the chemical reactivity of imidazole derivatives in the presence of potassium thiocyanate and acetic acid in acetonitrile. This process underscores the versatility of imidazole compounds in synthesizing heterocyclic compounds with potential biological activities (Kravchenko et al., 2015).
Biological Activities
Imidazole derivatives, including compounds structurally related to 1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, have been investigated for various biological activities. For instance, synthesis and in vitro antitumor evaluation of 3-substitued 5,5-diphenylimidazolidine-2,4-dione derivatives have revealed selective activity against renal and melanoma cancer cell lines. This suggests potential therapeutic applications of these compounds in cancer treatment (Alanazi et al., 2013).
Antimicrobial Properties
The synthesis of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione and their evaluation for antibacterial activities indicate the potential of imidazole derivatives as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, highlighting the utility of imidazole-based compounds in developing new antimicrobials (Keivanloo et al., 2020).
properties
IUPAC Name |
3,4,6-trimethyl-3a,6a-diphenyl-1H-imidazo[4,5-d]imidazole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-21-16(24)20-18(14-10-6-4-7-11-14)19(21,15-12-8-5-9-13-15)23(3)17(25)22(18)2/h4-13H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFYMECRNUVGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC2(C1(N(C(=O)N2C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5591860.png)

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)
![5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)
![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)
![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)
![7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5591913.png)
![9-(methoxymethyl)-7-methyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5591927.png)

![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)
